molecular formula C8H8BrCl B169578 1-Bromo-4-(chloromethyl)-2-methylbenzene CAS No. 149104-97-2

1-Bromo-4-(chloromethyl)-2-methylbenzene

Cat. No.: B169578
CAS No.: 149104-97-2
M. Wt: 219.5 g/mol
InChI Key: GHIUFUSYLQYGNS-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2-methylbenzene: is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a chloromethyl group at the fourth position, and a methyl group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-(chloromethyl)-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and analyzed for quality control.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent, and temperatures ranging from 50-100°C.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, and temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst, and temperatures around 0-50°C.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-(chloromethyl)-2-methylbenzoic acid or 4-(chloromethyl)-2-methylbenzaldehyde.

    Reduction: Formation of 4-(methyl)-2-methylbenzene or 4-(methyl)-2-methylbenzene derivatives.

Scientific Research Applications

Chemistry: 1-Bromo-4-(chloromethyl)-2-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar compounds.

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties. These reactions are facilitated by the presence of specific enzymes or catalysts in biological systems or chemical processes.

Comparison with Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the methyl group at the second position.

    4-Bromobenzyl chloride: Similar structure but lacks the methyl group at the second position.

    2-Bromo-4-chlorobenzaldehyde: Similar structure but contains an aldehyde group instead of a methyl group.

Uniqueness: 1-Bromo-4-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with a methyl group at the second position. This combination of substituents provides distinct reactivity and properties, making it a valuable compound for various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIUFUSYLQYGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596889
Record name 1-Bromo-4-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-97-2
Record name 1-Bromo-4-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.1 (2.0 g, 9.947 mmol) in DCM (50 mL) at 23° C. was added thionyl chloride (1.451 mL, 19.89 mmol) and allowed to stir overnight. The reaction was concentrated and then purified by combiflash (0 to 10% EtOAc/hexanes) to provide 1.2 (1.9940 g, 91.32% yield).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.451 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
91.32%

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